An In-Depth Technical Guide to 5-Fluoro-2-(pyrrolidin-1-yl)aniline: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 5-Fluoro-2-(pyrrolidin-1-yl)aniline: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the context of 5-Fluoro-2-(pyrrolidin-1-yl)aniline in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into this promising chemical entity.
Core Chemical Properties
Table 1: Physicochemical Properties of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and its Hydrochloride Salt
| Property | 5-Fluoro-2-(pyrrolidin-1-yl)aniline (Free Base) | 5-Fluoro-2-(pyrrolidin-1-yl)aniline HCl[1] |
| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₄ClFN₂ |
| Molecular Weight | 180.22 g/mol | 216.68 g/mol |
| CAS Number | Not explicitly found | 1185302-56-0 |
| XLogP3 | 2.3 (Predicted) | Not available |
| Hydrogen Bond Donor Count | 1 (Predicted) | 2 (Predicted) |
| Hydrogen Bond Acceptor Count | 2 (Predicted) | 2 (Predicted) |
| Rotatable Bond Count | 1 (Predicted) | 1 (Predicted) |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Note: The properties for the free base are calculated, while the data for the hydrochloride salt is sourced from PubChem.[1]
Spectroscopic Characterization (Predicted and Analog-Based)
Experimental spectroscopic data for 5-Fluoro-2-(pyrrolidin-1-yl)aniline is not currently available in the public domain. However, predictions based on its structure and comparison with analogous compounds can provide valuable insights for its characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would be characteristic of the substituted aromatic and saturated pyrrolidine rings.
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¹H NMR: The aromatic region would likely show three signals corresponding to the protons on the fluorinated benzene ring, with coupling patterns influenced by the fluorine and amine substituents. The pyrrolidine ring would exhibit two multiplets in the aliphatic region corresponding to the α- and β-protons. The N-H protons of the aniline would appear as a broad singlet.
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¹³C NMR: The spectrum would show ten distinct carbon signals. The aromatic carbons would be split due to coupling with the fluorine atom. The carbons of the pyrrolidine ring would appear in the aliphatic region.
2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a C-F stretching band (around 1100-1300 cm⁻¹).
2.3. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 180. Subsequent fragmentation would likely involve the loss of fragments from the pyrrolidine ring and potentially the elimination of HCN or other small molecules from the aromatic portion.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline is not described in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly nucleophilic aromatic substitution.
A common method for the synthesis of N-aryl pyrrolidines involves the reaction of a suitably activated fluoro-nitrobenzene derivative with pyrrolidine, followed by the reduction of the nitro group.
Proposed Synthetic Workflow:
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
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To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
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Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-(4-fluoro-2-nitrophenyl)pyrrolidine.
Step 2: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline
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Dissolve 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1 equivalent) in a solvent such as ethanol or ethyl acetate.
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Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
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If using a chemical reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization to yield 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
Role in Drug Discovery and Development
The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3] Its saturated, three-dimensional structure can provide favorable physicochemical properties and allow for diverse substitution patterns to optimize biological activity.[2][3]
The aniline scaffold is also a cornerstone in drug design, particularly in the development of kinase inhibitors.[4] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
The combination of a pyrrolidine ring, a fluorine atom, and an aniline core in 5-Fluoro-2-(pyrrolidin-1-yl)aniline makes it an attractive building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity.
Potential Application in Kinase Inhibitor Scaffolding:
Safety and Handling
Detailed toxicology data for 5-Fluoro-2-(pyrrolidin-1-yl)aniline is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related aniline compounds, hazards include skin and eye irritation, and potential toxicity upon ingestion or inhalation.
Conclusion
5-Fluoro-2-(pyrrolidin-1-yl)aniline represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its structural features suggest its potential utility in the synthesis of novel therapeutics, particularly in the area of kinase inhibition. Further experimental investigation into its physicochemical properties, spectroscopic characterization, and biological activity is warranted to fully elucidate its potential. This guide provides a foundational understanding based on available data and established chemical principles to aid researchers in their exploration of this compound.
References
- 1. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. benchchem.com [benchchem.com]
